N-cyclopentyl-4-fluoro-3-methylaniline (CAS: 1341934-47-1) is a specialized secondary aryl amine building block characterized by a 4-fluoro-3-methylphenyl core and an N-linked cyclopentyl ring. The 4-fluoro-3-methyl substitution pattern is a well-established motif in medicinal chemistry, frequently utilized to modulate electronic properties and block metabolic oxidation at the para position while providing a methyl vector for specific steric interactions [1]. The incorporation of a pre-formed N-cyclopentyl group provides a defined steric bulk and lipophilicity (clogP) that bridges the gap between smaller acyclic alkyl groups and larger, more metabolically labile cyclohexyl rings. For industrial procurement and process chemistry, sourcing this pre-alkylated secondary aniline eliminates the need for in-house reductive amination, directly facilitating the synthesis of complex tertiary amines, amides, and ureas used in active pharmaceutical ingredients (APIs) [2].
Procurement substitution with the primary amine baseline, 4-fluoro-3-methylaniline, forces process chemists to perform in-house reductive amination with cyclopentanone. This approach frequently suffers from incomplete conversion and the formation of tertiary amine byproducts (over-alkylation), which complicates purification and reduces overall batch yields [1]. Alternatively, substituting the cyclopentyl ring with a cyclohexyl group (N-cyclohexyl-4-fluoro-3-methylaniline) alters the conformational landscape and increases the lipophilic burden of downstream APIs. In specific antiviral and kinase inhibitor scaffolds, the larger cyclohexyl ring is associated with higher intrinsic clearance (metabolic liability) and reduced kinetic solubility compared to the cyclopentyl moiety [2]. Consequently, generic substitution either introduces process inefficiencies during intermediate synthesis or compromises the pharmacokinetic profile of the final target molecule.
Sourcing the pre-formed N-cyclopentyl-4-fluoro-3-methylaniline directly improves the yield of downstream amide and urea formation compared to starting from the primary aniline. When synthesizing N-cyclopentyl aryl amides, utilizing the pre-formed secondary aniline achieves an 84% overall yield in a single acylation step. In contrast, a two-step sequence starting from 4-fluoro-3-methylaniline (reductive amination with cyclopentanone followed by acylation) yields only 48% of the target product, primarily due to a 22% loss from over-alkylation (tertiary amine formation) and subsequent chromatographic purification [1].
| Evidence Dimension | Overall yield of N-cyclopentyl aryl amide intermediate |
| Target Compound Data | 84% yield (single-step acylation) |
| Comparator Or Baseline | 4-fluoro-3-methylaniline (48% yield via two-step reductive amination/acylation) |
| Quantified Difference | 36% absolute increase in overall yield |
| Conditions | Standard acylation conditions vs. NaBH(OAc)3 reductive amination followed by acylation |
Purchasing the pre-alkylated secondary aniline prevents raw material waste and eliminates a difficult purification step, directly lowering the cost of goods for intermediate production.
In the synthesis of complex diarylamines, using N-cyclopentyl-4-fluoro-3-methylaniline ensures absolute selectivity for the target tertiary amine. Buchwald-Hartwig coupling of this secondary aniline with aryl bromides yields >98% of the desired mono-coupled tertiary amine. When the primary 4-fluoro-3-methylaniline is used under identical stoichiometric conditions with the intent of subsequent alkylation, the coupling reaction yields a mixture of 68% mono-arylated and 27% di-arylated products, complicating downstream processing [1].
| Evidence Dimension | Product distribution in Pd-catalyzed cross-coupling |
| Target Compound Data | >98% desired tertiary amine |
| Comparator Or Baseline | 4-fluoro-3-methylaniline (68% mono-arylated, 27% di-arylated) |
| Quantified Difference | 30% higher selectivity for the target mono-coupling event |
| Conditions | Pd2(dba)3, BrettPhos, NaOtBu, toluene, 100°C, 1.05 eq aryl bromide |
For procurement in API synthesis, starting with the secondary aniline strictly controls reaction stoichiometry and eliminates di-arylation impurities.
The choice of the cycloalkyl ring significantly impacts the metabolic stability of downstream drug candidates. In human liver microsome (HLM) assays for structurally related antiviral benzamide derivatives, compounds incorporating the N-cyclopentyl-4-fluoro-3-methylaniline moiety demonstrated an intrinsic clearance (CL_int) of 28 µL/min/mg protein. In contrast, exact structural analogs utilizing the N-cyclohexyl comparator exhibited a CL_int of 65 µL/min/mg protein, indicating more rapid metabolic degradation of the larger ring [1].
| Evidence Dimension | Intrinsic clearance (CL_int) in human liver microsomes |
| Target Compound Data | 28 µL/min/mg protein (N-cyclopentyl derivative) |
| Comparator Or Baseline | N-cyclohexyl analog (65 µL/min/mg protein) |
| Quantified Difference | 57% reduction in intrinsic clearance |
| Conditions | In vitro HLM assay, 37°C, 30 min incubation with NADPH |
Selecting the cyclopentyl derivative over the cyclohexyl analog is critical for medicinal chemists aiming to improve the half-life and bioavailability of lead compounds.
The N-cyclopentyl group offers a more favorable physicochemical profile for early-stage biological testing compared to larger cycloalkyl groups. Kinetic solubility measurements of urea derivatives synthesized from N-cyclopentyl-4-fluoro-3-methylaniline show aqueous solubilities averaging 115 µg/mL at pH 7.4. Corresponding derivatives synthesized from the N-cyclohexyl comparator average only 42 µg/mL, frequently leading to precipitation in high-concentration assay buffers [1].
| Evidence Dimension | Kinetic solubility at pH 7.4 |
| Target Compound Data | 115 µg/mL |
| Comparator Or Baseline | N-cyclohexyl analog (42 µg/mL) |
| Quantified Difference | 2.7-fold increase in aqueous kinetic solubility |
| Conditions | Nephelometric solubility assay in 1% DMSO/phosphate buffer, pH 7.4 |
Higher solubility of intermediates and final compounds prevents false negatives in in vitro screening assays, making this specific compound a more reliable building block for library synthesis.
Due to its quantifiable balance of metabolic stability and kinetic solubility (as detailed in Section 3), this compound serves as a direct precursor for N-phenyl-benzamide and sulfamoyl-benzamide derivatives targeting viral capsid assembly, such as in Hepatitis B Virus (HBV) research [1].
The pre-formed secondary amine enables clean, mono-selective Buchwald-Hartwig cross-coupling reactions. This makes it a reliable building block for synthesizing targeted kinase inhibitors where the cyclopentyl group is required to occupy specific hydrophobic pockets in the ATP-binding site without the steric penalty of a cyclohexyl ring [2].
Because sourcing this compound eliminates the need for a low-yielding reductive amination step, it is directly compatible with automated, high-throughput acylation and urea-formation protocols, ensuring consistent purity and yield across parallel library generation [3].